Piperidolate

Antimuscarinic Potency GI Spasm

Piperidolate, typically available as the hydrochloride salt (CAS 129-77-1) with the free base CAS 82-98-4, is a synthetic tertiary amine antimuscarinic agent belonging to the diphenylmethane chemical class. It acts as a competitive antagonist at muscarinic acetylcholine receptors, primarily targeting gastrointestinal smooth muscle to inhibit acetylcholine-induced spasms.

Molecular Formula C21H25NO2
Molecular Weight 323.4 g/mol
CAS No. 129-77-1; 82-98-4
Cat. No. B15618229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperidolate
CAS129-77-1; 82-98-4
Molecular FormulaC21H25NO2
Molecular Weight323.4 g/mol
Structural Identifiers
InChIInChI=1S/C21H25NO2/c1-2-22-15-9-14-19(16-22)24-21(23)20(17-10-5-3-6-11-17)18-12-7-4-8-13-18/h3-8,10-13,19-20H,2,9,14-16H2,1H3
InChIKeyKTHVBAZBLKXIHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Piperidolate (CAS 129-77-1; 82-98-4): Tertiary Amine Antimuscarinic for Gastrointestinal Spasm Research and Procurement


Piperidolate, typically available as the hydrochloride salt (CAS 129-77-1) with the free base CAS 82-98-4, is a synthetic tertiary amine antimuscarinic agent belonging to the diphenylmethane chemical class [1][2]. It acts as a competitive antagonist at muscarinic acetylcholine receptors, primarily targeting gastrointestinal smooth muscle to inhibit acetylcholine-induced spasms [1][3]. The compound is classified under ATC code A03AA30 (Synthetic anticholinergics, esters with tertiary amino group) and was first approved in 1954 for gastrointestinal disorders including peptic ulcers, gastritis, enteritis, and biliary dyskinesia, though it is no longer marketed in the United States [1][4].

Why Atropine and Dicyclomine Are Not Interchangeable with Piperidolate: Key Differentiators in Selectivity and Duration


While Piperidolate shares the antimuscarinic mechanism with atropine and dicyclomine, substitution is precluded by three distinct pharmacological features: (i) its peripheral antimuscarinic potency is qualitatively weaker than atropine, potentially reducing systemic side effects [1]; (ii) it exhibits a shorter duration of spasmolytic action (~4 hours) compared to atropine (4–6 hours), necessitating different dosing regimens [1][2]; and (iii) it demonstrates substantial inhibition of hepatic uptake transporters OATP1B1 and OATP1B3, a property that may confer unique drug-drug interaction liabilities not shared by all class members . These differences underscore that Piperidolate cannot be considered a simple generic substitute for other antimuscarinics in research or clinical procurement.

Quantitative Differentiation of Piperidolate from Atropine and Other Antimuscarinics


Piperidolate Exhibits Weaker Peripheral Antimuscarinic Potency than Atropine

Piperidolate's peripheral antimuscarinic action is described as weaker than that of atropine, the prototypical antimuscarinic [1]. This qualitative comparison indicates a reduced intrinsic activity at peripheral muscarinic receptors.

Antimuscarinic Potency GI Spasm

Piperidolate Provides Shorter Duration of Action (Approx. 4 Hours) Compared to Atropine (4-6 Hours)

The spasmolytic effect of Piperidolate lasts approximately 4 hours [1], whereas atropine's effect typically ranges from 4 to 6 hours [2]. This difference in duration may impact dosing frequency and temporal control in experimental models.

Pharmacokinetics Duration of Action GI Disorders

Piperidolate Inhibits Hepatic Uptake Transporters OATP1B1 and OATP1B3

Piperidolate hydrochloride inhibits sodium fluorescein uptake in OATP1B1- and OATP1B3-transfected CHO cells at 10 µM, with inhibition rates of 65.65% and 96.0%, respectively . This transporter inhibition profile may not be uniformly shared across antimuscarinic agents.

Drug-Drug Interactions OATP1B1 Hepatobiliary Transport

Piperidolate Demonstrates Antiviral Activity Against Ebola Virus Entry

Piperidolate hydrochloride blocks entry of the Ebola Virus with AC50 values ranging from 25.12 µM to 25118.9 nM . This activity identifies Piperidolate as a potential starting point for antiviral development.

Antiviral Ebola Virus Drug Repurposing

Piperidolate Modulates Insulin Secretion in Pancreatic Beta Cells

Piperidolate hydrochloride affects insulin secretion from INS-1E rat insulinoma cells with an IC50 of 18226.7 nM . This off-target effect suggests a possible influence on glucose homeostasis.

Insulin Secretion Pancreatic Beta Cells Metabolic Research

Piperidolate Application Scenarios: From GI Spasm Research to Antiviral Screening


Gastrointestinal Smooth Muscle Spasm Research

Piperidolate serves as a reversible, short-acting antimuscarinic tool for studying acetylcholine-induced contractions in isolated ileum or colon preparations. Its weaker potency relative to atropine [1] and ~4-hour duration [2] permit titratable blockade and rapid washout, ideal for pharmacological experiments requiring temporal control.

Drug-Drug Interaction Assessment: OATP Transporter Inhibition

Given its potent inhibition of OATP1B1 (65.65%) and OATP1B3 (96.0%) at 10 µM , Piperidolate is a candidate positive control or test article in in vitro hepatobiliary transport studies. Researchers evaluating new chemical entities for OATP-mediated DDIs may employ Piperidolate to benchmark transporter inhibition.

Antiviral Drug Repurposing Libraries

Piperidolate's activity against Ebola virus entry (AC50 25.12 µM) positions it as a potential starting point for medicinal chemistry optimization or as a reference compound in high-throughput screens targeting viral entry mechanisms.

Metabolic Side-Effect Profiling of Antimuscarinics

Piperidolate's modulation of insulin secretion (IC50 18.2 µM) makes it useful for investigating the impact of anticholinergic agents on pancreatic beta-cell function and glucose homeostasis, particularly in preclinical diabetes or metabolic syndrome models.

Quote Request

Request a Quote for Piperidolate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.